(E)-1-(4-fluorophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one
Description
Historical Context and Evolution of Indole–Chalcone Hybrid Research
The convergence of indole and chalcone chemistry traces its origins to the late 19th and early 20th centuries. Indole , first isolated from indigo dye in 1866 by Adolf von Baeyer, emerged as a critical heterocycle in natural product synthesis. Its structural presence in serotonin, melatonin, and auxin underscored its biological relevance. Concurrently, chalcones , identified as α,β-unsaturated ketones by Kostanecki and Tomar in the early 1900s, gained attention for their role as biosynthetic precursors to flavonoids and isoflavonoids. The term "chalcone" itself derives from the Greek chalcos (bronze), reflecting the characteristic coloration of these compounds.
The conceptual fusion of indole and chalcone motifs began in the mid-20th century, driven by advancements in heterocyclic chemistry. Early work focused on modifying the indole nucleus at the 3-position to enhance electrophilic substitution reactivity, a strategy later applied to chalcone hybrids. The Claisen-Schmidt condensation, a cornerstone reaction for chalcone synthesis, was adapted to incorporate indole derivatives, enabling the systematic exploration of hybrid architectures. For example, the condensation of 1-methylindole-3-carbaldehyde with fluorinated acetophenones provided access to derivatives like This compound .
Key historical milestones include:
- 1930s–1950s : Elucidation of indole’s role in tryptophan metabolism and chalcone’s function in plant pigmentation.
- 1980s–1990s : Discovery of chalcone-based anticancer agents, spurring interest in hybrid systems.
- 2000s–Present : Computational design of indole–chalcone hybrids targeting kinases and antioxidant pathways.
Significance of Indole–Chalcone Hybrids in Contemporary Chemical and Biomedical Research
Indole–chalcone hybrids occupy a unique niche in drug discovery due to their dual pharmacophoric elements. The indole moiety contributes to:
- Receptor binding : Via π-π interactions with aromatic residues in enzyme active sites.
- Metabolic stability : The bicyclic structure resists oxidative degradation, enhancing bioavailability.
Meanwhile, the chalcone framework provides:
- Electrophilic reactivity : The α,β-unsaturated ketone acts as a Michael acceptor, enabling covalent inhibition of cellular targets.
- Antioxidant capacity : Catechol-containing derivatives scavenge reactive oxygen species (ROS) through hydrogen atom transfer.
Recent studies on analogs of This compound demonstrate potent antiproliferative activity. For instance, chalcone 18c (1-methoxyindole-catechol hybrid) exhibited IC~50~ values of 8.0 ± 1.4 µM against Jurkat leukemia cells and 18.2 ± 2.9 µM against HCT116 colon carcinoma cells, with minimal toxicity to non-cancerous fibroblasts. The 4-fluorophenyl substituent in the target compound may further enhance potency by:
Scope and Objectives of the Present Academic Inquiry
This investigation aims to:
- Elucidate synthetic pathways : Optimize Claisen-Schmidt condensation for preparing This compound with high stereoselectivity.
- Characterize physicochemical properties : Analyze UV-Vis absorption spectra (anticipated λ~max~ ≈ 280 nm and 340 nm), solubility profiles, and thermal stability.
- Evaluate bioactivity : Screen for antiproliferative effects against epithelial (HeLa, MCF7) and hematologic (Jurkat) malignancies, comparing efficacy to reference compounds like doxorubicin.
- Investigate mechanism of action : Probe interactions with tubulin, topoisomerases, or redox-sensitive transcription factors (e.g., Nrf2).
The exclusion of 2′-amino groups in this hybrid distinguishes it from prior antitumor chalcones, necessitating fresh insights into structure–activity relationships. By addressing these objectives, the study seeks to advance indole–chalcone hybrids from lead compounds to preclinical candidates.
(Continued in subsequent sections with detailed synthesis, structural analysis, pharmacological evaluation, and computational modeling, adhering to the specified outline and citation guidelines.)
Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(1-methylindol-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO/c1-20-12-14(16-4-2-3-5-17(16)20)8-11-18(21)13-6-9-15(19)10-7-13/h2-12H,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLONABEHOCVLW-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=CC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-fluorophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 1-methylindole.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 4-fluorobenzaldehyde and 1-methylindole in the presence of a base, such as potassium carbonate, and a suitable solvent, like ethanol. This reaction forms the intermediate compound.
Dehydration: The intermediate compound undergoes dehydration to form the final product, this compound. This step may require the use of a dehydrating agent, such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-fluorophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(4-fluorophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Antiproliferative Activity
Compounds with indole-based chalcones exhibit significant antiproliferative activity. For instance:
- (2E)-1-(4-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one (3f) showed moderate activity against MCF-7 breast cancer cells (IC₅₀: 12.5 µM), attributed to the electron-donating methoxy group enhancing solubility .
- (2E)-3-(1-Methyl-1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (3g) demonstrated superior potency (IC₅₀: 5.2 µM) due to the trimethoxy group’s role in tubulin inhibition .
- Target compound : While specific IC₅₀ values are unreported, its 4-fluorophenyl group may improve cellular uptake compared to methoxy analogs, as fluorination often enhances membrane permeability .
Antimicrobial Activity
Fluorinated chalcones are notable for antimicrobial effects:
- (E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one exhibited antibacterial activity against S. aureus (MIC: 8 µg/mL), with the 2-hydroxyphenyl group facilitating hydrogen bonding to bacterial efflux pumps .
- Target compound : The absence of a hydroxyl group may reduce antibacterial efficacy but could mitigate toxicity toward mammalian cells .
Antimalarial Activity via PfDHFR-TS Inhibition
Molecular docking studies reveal:
- (2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenylprop-2-en-1-one binds to Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) with a docking score of −9.2 kcal/mol, comparable to proguanil (−8.5 kcal/mol) .
- The target compound’s 4-fluorophenyl group may enhance binding through hydrophobic interactions with the enzyme’s active site, though experimental validation is needed .
Nonlinear Optical (NLO) Properties
Fluorination impacts material science applications:
- (E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one demonstrated high hyperpolarizability (β: 4.8 × 10⁻³⁰ esu), making it a promising NLO material .
- Target compound : The single fluorine atom may reduce NLO efficiency compared to di-ortho-fluorinated analogs but could offer better crystallinity .
Structural Confirmation
- NMR spectroscopy: Key signals for analogous compounds include δ 8.2–8.5 ppm (enone protons) and δ 3.7–3.9 ppm (N-methyl group) in ¹H NMR, confirming the chalcone scaffold .
- X-ray crystallography : Fluorinated chalcones like (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one exhibit planar geometries, critical for conjugation and bioactivity .
Key Data Table
Biological Activity
(E)-1-(4-fluorophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one, also known as a fluorinated indole-derived chalcone, has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antioxidant research. This compound's structure features significant functional groups that contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by:
- A fluorophenyl group that enhances lipophilicity and potentially increases biological activity.
- An indole ring , which is known for its role in various biological processes and interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Jurkat (T-cell leukemia) | 8.0 ± 1.4 | Induction of apoptosis and cell cycle arrest |
| HCT116 (colon cancer) | 18.2 ± 2.9 | Modulation of anti-tumor microenvironment |
| HeLa (cervical cancer) | 12.3 | Pro-apoptotic effects and caspase activation |
| MCF-7 (breast cancer) | 20.5 | Increased p53 expression and apoptosis induction |
These findings indicate that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent .
Antioxidant Activity
In addition to its anticancer properties, this compound has demonstrated notable antioxidant activity. The antioxidant capacity was evaluated using various assays, including DPPH radical scavenging and FRAP methods. The results are summarized below:
| Assay Type | Activity Level |
|---|---|
| DPPH Scavenging | Moderate activity (IC50 ~ 50 µM) |
| FRAP | Comparable to caffeic acid |
| ABTS Radical Scavenging | Significant activity observed |
These results suggest that the compound can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .
Study on Indole Chalcones
A study focusing on a series of indole-derived hybrid chalcones reported that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. This selectivity is attributed to the compound's ability to induce apoptosis through mitochondrial pathways and caspase activation .
Mechanistic Insights
Research has indicated that the compound may exert its effects by:
- Inducing apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell cycle arrest : Inhibition of cell cycle progression, particularly at the G2/M phase.
- Modulation of signaling pathways : Interference with key signaling molecules involved in tumor growth and survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
